molecular formula C24H21N3O4S2 B10887407 Ethyl 5-carbamoyl-4-methyl-2-({[2-(5-methylthiophen-2-yl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate

Ethyl 5-carbamoyl-4-methyl-2-({[2-(5-methylthiophen-2-yl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate

Cat. No.: B10887407
M. Wt: 479.6 g/mol
InChI Key: KVCBKCBRUGSZTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the core thiophene structure, followed by the introduction of the quinoline and thienyl groups through a series of coupling reactions. The final steps involve the addition of the ethyl ester and aminocarbonyl groups under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions using automated reactors to control temperature, pressure, and reaction times precisely. The use of catalysts and solvents optimized for each reaction step would be crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the modification of its structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-AMINO-4-(AMINOCARBONYL)-2-METHYL-3-FUROATE: A structurally similar compound with different functional groups.

    PHENYLBORONIC PINACOL ESTERS: Compounds with similar applications in drug delivery and materials science.

Uniqueness

ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE is unique due to its combination of quinoline, thienyl, and thiophene groups, which confer specific electronic and steric properties. This uniqueness makes it particularly valuable for applications requiring precise molecular interactions and stability under various conditions.

Properties

Molecular Formula

C24H21N3O4S2

Molecular Weight

479.6 g/mol

IUPAC Name

ethyl 5-carbamoyl-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C24H21N3O4S2/c1-4-31-24(30)19-13(3)20(21(25)28)33-23(19)27-22(29)15-11-17(18-10-9-12(2)32-18)26-16-8-6-5-7-14(15)16/h5-11H,4H2,1-3H3,(H2,25,28)(H,27,29)

InChI Key

KVCBKCBRUGSZTA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.